molecular formula C19H18N4O3S B2885126 N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 903312-15-2

N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2885126
CAS No.: 903312-15-2
M. Wt: 382.44
InChI Key: MZSXUFJAQVFYAJ-UHFFFAOYSA-N
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Description

N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide: is a complex organic compound that features a benzylamino group, an oxoethyl group, a sulfanyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carbon disulfide under basic conditions.

    Introduction of the Benzylamino Group: This step often involves nucleophilic substitution reactions where a benzylamine reacts with an appropriate electrophile.

    Attachment of the Oxoethyl Group: This can be done through acylation reactions using acyl chlorides or anhydrides.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Due to its complex structure, the compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.

    Catalysis: When used as a ligand, the compound can stabilize metal centers, facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-[2-(phenylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
  • N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Uniqueness

N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to the presence of the benzylamino group, which can influence its reactivity and binding properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-16(20-11-14-7-3-1-4-8-14)13-27-19-23-22-17(26-19)12-21-18(25)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXUFJAQVFYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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